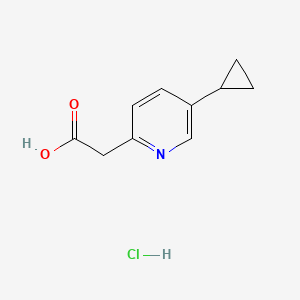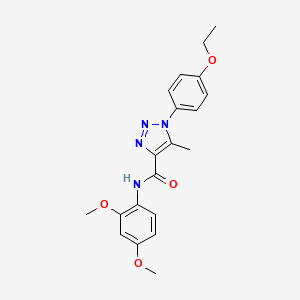
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, also known as CPP-115, is a potent and selective drug that has been researched for its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to have similar effects, but with improved pharmacokinetic properties.
Mécanisme D'action
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can reduce neuronal excitability and prevent seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to reduced neuronal activity and increased inhibition. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors. These effects contribute to the drug's antiepileptic and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments, including its potency and selectivity. It has been found to be highly effective in animal models of various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can be toxic at high doses, and its pharmacokinetic properties can vary depending on the administration route.
Orientations Futures
There are several potential future directions for research on N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide. One area of interest is its potential use in addiction treatment. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential use in humans. Another area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to have antipsychotic effects in animal models, and further research could explore its potential use in humans. Additionally, research could focus on developing new derivatives of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide with improved pharmacokinetic properties and reduced toxicity.
Méthodes De Synthèse
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process has been optimized to achieve high yields and purity. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have antiepileptic, antipsychotic, and analgesic effects. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(9-12-5-8-23-11-12)18-14-3-6-21(7-4-14)16-10-15(19-20-16)13-1-2-13/h5,8,10-11,13-14H,1-4,6-7,9H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNVEBISVMMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)
![N-[(2-methoxyphenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B2676899.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)

![[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2676903.png)
![8-[(3-Chloro-4-fluorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2676904.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
